6-(Boc-Aminomethyl)nicotinic acid
Overview
Description
This compound features a nicotinic acid core, which is essential for its biological activity, and a tert-butoxycarbonyl (Boc) protected aminomethyl group, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-Aminomethyl)nicotinic acid typically involves the protection of the aminomethyl group with a Boc group. The general synthetic route includes the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Nicotinic Acid Derivative: The protected aminomethyl group is then introduced to the nicotinic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(Boc-Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The nicotinic acid core can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of nicotinic acid.
Reduction: Reduced forms of the nicotinic acid core.
Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.
Scientific Research Applications
6-(Boc-Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting nicotinic acid receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 6-(Boc-Aminomethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc-protected aminomethyl group enhances the compound’s stability and solubility, allowing it to effectively interact with enzymes and receptors. The nicotinic acid core is known to bind to nicotinic acid receptors, modulating various biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminomethyl-nicotinic acid: Lacks the Boc protection, making it less stable and less soluble compared to 6-(Boc-Aminomethyl)nicotinic acid.
6-(Fmoc-Aminomethyl)nicotinic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc, offering different solubility and stability properties.
6-(Cbz-Aminomethyl)nicotinic acid: Contains a carbobenzoxy (Cbz) protecting group, which is more stable under acidic conditions but less stable under hydrogenation conditions.
Uniqueness
This compound is unique due to its combination of a nicotinic acid core and a Boc-protected aminomethyl group. This structure provides enhanced stability and solubility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSHEHNJRDROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170097-87-7 | |
Record name | 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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